molecular formula C6H16ClNO B1412707 4-Methoxy-1-methyl-butylamine hydrochloride CAS No. 2203016-55-9

4-Methoxy-1-methyl-butylamine hydrochloride

Cat. No.: B1412707
CAS No.: 2203016-55-9
M. Wt: 153.65 g/mol
InChI Key: ZFKCLWNLXFRYED-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Methoxy-1-methyl-butylamine hydrochloride is represented by the chemical formula C6H16ClNO. The InChI code for this compound is 1S/C8H17NO.ClH/c1-8 (9)5-3-7 (10-2)4-6-8;/h7H,3-6,9H2,1-2H3;1H .

Scientific Research Applications

Kinetics and Reaction Mechanisms

  • The kinetics of reactions involving similar compounds like 4-methoxy derivatives have been extensively studied. For instance, Hasegawa (1984) investigated the kinetics of formation and decomposition of an intermediate complex in the reaction of methyl 4-methoxy-3,5-dinitrobenzoate with n-butylamine in dimethyl sulphoxide, providing insights into the reaction mechanisms of similar methoxy compounds (Hasegawa, 1984).

Synthesis Processes

  • The synthesis of compounds related to 4-methoxy derivatives, like 4-Hydroxy-3-methoxy benzylamine hydrochloride, has been explored by Li Yong-xin (2012). This study included processes such as oximation, reduction, and salification, offering a framework for the synthesis of similar methoxy-based compounds (Li Yong-xin, 2012).

Influence on Catalytic and Chemical Processes

  • Studies like the one by Bacon et al. (2013) have shown how 4-substituted benzylidene t-butylamine N-oxides, which are structurally similar to 4-Methoxy-1-methyl-butylamine hydrochloride, influence catalytic processes in various solvents. These findings can be applicable in understanding the behavior of 4-Methoxy derivatives in similar chemical environments (Bacon, Acree, Neubert, & Laskos, 2013).

Role in Pharmacology and Medicine

  • Although directly related research on this compound in pharmacology is scarce, studies on analogous compounds provide a basis for understanding its potential applications. For instance, Lamirault and Simon (2001) explored the effects of a 5-HT4 receptors agonist that shares structural similarities with methoxy-based compounds, highlighting possible applications in cognitive and neurological therapies (Lamirault & Simon, 2001).

Photochemical and Oxidation Studies

  • The role of methoxyradicals, which are chemically related to this compound, in photochemical oxidations has been investigated by Ledwith et al. (1971). This research provides insights into the behavior of methoxy compounds under various chemical reactions, which can be extrapolated to 4-Methoxy derivatives (Ledwith, Russell, & Sutcliffe, 1971).

Properties

IUPAC Name

5-methoxypentan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-6(7)4-3-5-8-2;/h6H,3-5,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKCLWNLXFRYED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCOC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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